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Compound of Interest

Compound Name: Amino-PEG2-C2-acid

Cat. No.: B605449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of Amino-PEG2-C2-acid, a

bifunctional linker widely used in bioconjugation, antibody-drug conjugates (ADCs), and

proteomics-targeting chimeras (PROTACs).[1] We offer a comparison with its longer-chain

counterparts, Amino-PEG3-C2-acid and Amino-PEG4-C2-acid, to aid researchers in selecting

the optimal linker for their specific application. The information presented is based on typical

analytical data and established spectroscopic principles for PEGylated compounds.

Introduction to Amino-PEG-C2-acid Linkers
Amino-PEG-C2-acid linkers are heterobifunctional molecules featuring a terminal primary

amine and a carboxylic acid, separated by a polyethylene glycol (PEG) spacer. The amine

group allows for conjugation to activated esters, carbonyls, and other functionalities, while the

carboxylic acid can be activated to react with primary amines on biomolecules, forming stable

amide bonds.[2] The hydrophilic PEG chain enhances the solubility and can improve the

pharmacokinetic properties of the resulting conjugate.[2] The length of the PEG spacer is a

critical parameter that can influence the stability, solubility, and overall performance of the

bioconjugate.

Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for Amino-PEG2-C2-acid
and its longer-chain analogs based on their chemical structures. This data is essential for
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confirming the identity, purity, and integrity of the linkers before and after conjugation.

Table 1: Key Physicochemical and Spectroscopic Properties

Property
Amino-PEG2-C2-
acid

Amino-PEG3-C2-
acid

Amino-PEG4-C2-
acid

Molecular Formula C7H15NO4 C9H19NO5 C11H23NO6

Molecular Weight 177.20 g/mol [3][4] 221.25 g/mol [5][6] 265.30 g/mol [7]

Purity (Typical) ≥95% ≥97%[8] ≥98%[7]

Appearance
White to light yellow

solid/liquid

White to light yellow

liquid[5]
Data not available

Mass Spectrometry

(ESI-MS) [M+H]⁺
m/z 178.10 m/z 222.13 m/z 266.16

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Assignment
Amino-PEG2-C2-
acid (Expected δ,
ppm)

Amino-PEG3-C2-
acid (Expected δ,
ppm)

Amino-PEG4-C2-
acid (Expected δ,
ppm)

-CH₂-COOH ~2.6 (t) ~2.6 (t) ~2.6 (t)

-O-CH₂-CH₂-COOH ~3.8 (t) ~3.8 (t) ~3.8 (t)

-O-CH₂-CH₂-O- (PEG

backbone)
~3.6-3.7 (m) ~3.6-3.7 (m) ~3.6-3.7 (m)

-CH₂-NH₂ ~2.9 (t) ~2.9 (t) ~2.9 (t)

-NH₂ Broad singlet Broad singlet Broad singlet

Table 3: Expected FTIR Absorption Bands

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.cd-bioparticles.net/p/3949/amino-peg2-acid
https://www.bioscience.co.uk/product~1202032
https://file.medchemexpress.com/batch_PDF/HY-W040165/Amino-PEG3-C2-acid-COA-509411-MedChemExpress.pdf
https://www.xcessbio.com/products/m23564
https://broadpharm.com/product/bp-20423
https://www.chemscene.com/product/784105-33-5.html
https://broadpharm.com/product/bp-20423
https://file.medchemexpress.com/batch_PDF/HY-W040165/Amino-PEG3-C2-acid-COA-509411-MedChemExpress.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Characteristic Absorption (cm⁻¹)

O-H stretch (Carboxylic Acid) 2500-3300 (broad)

N-H stretch (Amine) 3300-3500 (medium)

C-H stretch 2850-3000

C=O stretch (Carboxylic Acid) 1700-1725

C-O-C stretch (Ether) 1050-1150

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These

protocols are generalized for PEGylated compounds and may require optimization for specific

instrumentation and sample concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the Amino-PEG-C2-acid linker in approximately

0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.
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A longer acquisition time and a higher number of scans will be necessary due to the lower

natural abundance of ¹³C.

Data Analysis: Assign the peaks based on their chemical shifts, multiplicities, and integration

values, and compare them to the expected structure.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the linker (e.g., 10-100 µM) in a solvent

compatible with electrospray ionization (ESI), such as a mixture of acetonitrile and water,

often with a small amount of formic acid to promote protonation.

Instrumentation: Use an ESI time-of-flight (TOF) or quadrupole mass spectrometer.

ESI-MS Acquisition:

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to maximize the signal intensity and minimize fragmentation.

Data Analysis: Determine the mass-to-charge ratio (m/z) of the most abundant ion and

compare it with the calculated molecular weight of the protonated molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

For liquids or low-melting solids: Place a small drop of the sample between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr

powder and pressing the mixture into a transparent disk.
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Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires

minimal sample preparation.

Instrumentation: Use a standard FTIR spectrometer.

FTIR Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule (e.g., O-H, N-H, C=O, C-O-C).

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of Amino-

PEG-C2-acid conjugates.
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Caption: Workflow for Spectroscopic Analysis.

Conclusion
The selection of an appropriate linker is crucial for the successful development of

bioconjugates. While Amino-PEG2-C2-acid is a versatile and commonly used linker, its longer-

chain alternatives, Amino-PEG3-C2-acid and Amino-PEG4-C2-acid, offer variations in spacer

length that can be advantageous in certain applications. A thorough spectroscopic

characterization using NMR, Mass Spectrometry, and FTIR is essential to ensure the quality

and integrity of these linkers and their resulting conjugates. The data and protocols presented

in this guide provide a framework for researchers to perform these analyses and make

informed decisions in their bioconjugation strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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